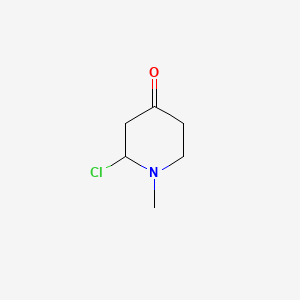

2-Chloro-1-methylpiperidin-4-one

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

17228-68-1 |

|---|---|

Molekularformel |

C6H10ClNO |

Molekulargewicht |

147.602 |

IUPAC-Name |

2-chloro-1-methylpiperidin-4-one |

InChI |

InChI=1S/C6H10ClNO/c1-8-3-2-5(9)4-6(8)7/h6H,2-4H2,1H3 |

InChI-Schlüssel |

RSEYRHBHAGGWEL-UHFFFAOYSA-N |

SMILES |

CN1CCC(=O)CC1Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 2-Chloro-1-methylpiperidin-4-one

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 2-Chloro-1-methylpiperidin-4-one, a key heterocyclic intermediate. Moving beyond a simple recitation of methods, this document details the strategic rationale behind the analytical workflow, focusing on the synergy between Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. We will explore not just the "what" but the "why" of experimental design and data interpretation, offering field-proven insights to validate the molecular structure. This guide is designed to serve as a practical reference for scientists engaged in the characterization of novel small molecules and synthetic intermediates.

Introduction: The Analytical Challenge

The structural confirmation of synthetic intermediates is a cornerstone of chemical and pharmaceutical development. 2-Chloro-1-methylpiperidin-4-one presents a classic analytical challenge, incorporating several key functional groups within a constrained cyclic system: a tertiary amine, a ketone, and an α-chloro substituent. The presence of the halogen atom and the stereochemical possibilities of the piperidone ring necessitate a rigorous, orthogonal approach to analysis.

A plausible synthetic route involves the direct α-chlorination of the commercially available precursor, 1-Methyl-4-piperidone.[1][2] This synthetic context is crucial, as it informs our expectations for the final structure and potential side products. The primary analytical objective is to unequivocally confirm the molecular weight, elemental composition, and the precise connectivity of every atom in the molecule, including the regiochemistry of the chlorine atom.

The Integrated Analytical Workflow

A robust structure elucidation is not a linear process but an integrated system where each technique provides a piece of the puzzle. The insights from one experiment guide the setup and interpretation of the next. Our workflow is designed to be self-validating, beginning with broad characterization and progressively moving to high-resolution, specific assignments.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Confirming Molecular Weight and Halogen Presence

Expertise & Causality: The first step is always to confirm the molecular weight and elemental formula. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal initial technique. It provides the mass of the molecular ion and, critically for this molecule, reveals the isotopic signature of chlorine.[2][3]

Natural chlorine exists as two primary isotopes: ³⁵Cl (~75%) and ³⁷Cl (~25%).[4][5] This results in a characteristic 3:1 ratio for any chlorine-containing fragment, most notably the molecular ion peak (M⁺) and a corresponding M+2 peak.[6] Observing this pattern is definitive proof of the presence of a single chlorine atom.

Table 1: Predicted GC-MS Data

| m/z Value | Interpretation | Relative Abundance | Rationale |

| 149 | Molecular Ion (M⁺) with ³⁵Cl | ~75% | Corresponds to the molecular formula C₆H₁₀³⁵ClNO. |

| 151 | M+2 Isotope Peak | ~25% | Confirms the presence of one chlorine atom (³⁷Cl).[4][5] |

| 114 | [M - Cl]⁺ | Moderate | Loss of the chlorine radical, a common fragmentation for halogenated compounds.[6] |

| 82 | [M - Cl - CH₂CO]⁺ | High | Subsequent loss of a ketene fragment after α-cleavage. |

| 42 | [C₂H₄N]⁺ | Base Peak | A characteristic fragment from the piperidine ring cleavage. |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of dichloromethane.

-

Instrumentation: Agilent 7890 GC coupled to a 5977 MS detector or equivalent.[3]

-

GC Column: DB-5MS or similar non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film).[1]

-

Injection: 1 µL, splitless injection mode.

-

Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

-

MS Parameters: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-400.

-

Data Analysis: Identify the molecular ion peak and look for the characteristic M⁺/M+2 isotopic pattern with a ~3:1 ratio.[4][7]

Infrared (IR) Spectroscopy: Rapid Functional Group Identification

Expertise & Causality: FTIR provides a rapid and non-destructive confirmation of key functional groups. For 2-Chloro-1-methylpiperidin-4-one, we have two primary expectations: a strong carbonyl (C=O) stretch for the ketone and the absence of N-H stretches, confirming the tertiary amine. The position of the C=O stretch provides valuable insight. A typical saturated cyclic ketone absorbs around 1715 cm⁻¹.[8] The presence of an adjacent electronegative chlorine atom is expected to shift this frequency slightly higher, to approximately 1725-1740 cm⁻¹.[8]

Table 2: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2950 | Medium | C-H Stretch | Aliphatic C-H bonds of the piperidine ring and methyl group. |

| ~1735 | Strong | C=O Stretch (Ketone) | Characteristic of a cyclic ketone with an α-electronegative substituent.[8] |

| ~1280 | Medium | C-N Stretch | Typical for tertiary amines.[9] |

| ~750 | Medium-Strong | C-Cl Stretch | Carbon-chlorine bond vibration. |

| None | N/A | N-H Stretch (3300-3500) | The absence of a band in this region confirms the amine is tertiary.[9][10] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small, solid sample directly onto the ATR crystal. No further preparation is needed.

-

Instrumentation: PerkinElmer Spectrum Two or similar, equipped with a diamond ATR accessory.

-

Data Acquisition: Collect 16 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Process the spectrum to identify the key absorption bands, paying close attention to the carbonyl region and the absence of N-H stretches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Causality: While MS and IR confirm the pieces, NMR spectroscopy assembles them. A full suite of 1D and 2D NMR experiments is required to unambiguously assign every proton and carbon and confirm their connectivity.[11] The strategy is to use 1D spectra to identify the unique spin systems and then employ 2D techniques to link them together.

Experimental Protocol: NMR Sample Preparation & Acquisition

-

Sample Preparation: Dissolve 15-20 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).[12][13] Filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube.[14]

-

Instrumentation: Bruker AVANCE III 500 MHz spectrometer or equivalent.

-

1D Spectra: Acquire standard ¹H (16 scans) and ¹³C{¹H} (1024 scans) spectra.

-

2D Spectra: Acquire COSY, HSQC, and HMBC experiments using standard Bruker pulse programs.[15] Ensure the spectral widths in both dimensions are set to encompass all signals observed in the 1D spectra.

¹H and ¹³C NMR: The Building Blocks

The structure has 6 distinct carbon environments and 5 sets of non-equivalent protons. The chemical shifts are influenced by proximity to the nitrogen, the carbonyl group, and the chlorine atom.

Caption: Predicted ¹H and ¹³C NMR Chemical Shifts.

2D COSY: Mapping ¹H-¹H Connectivity

Trustworthiness: The COSY (Correlation Spectroscopy) experiment is the first step in assembling the fragments. It identifies protons that are coupled to each other (typically through 2 or 3 bonds). Cross-peaks in the 2D map connect coupled protons, allowing us to trace the proton network around the ring. We expect to see correlations tracing the C2-H -> C3-H₂ -> (no coupling across C4=O) -> C5-H₂ -> C6-H₂ pathway.

Caption: Expected COSY correlations for the piperidone ring.

2D HSQC: Linking Protons to Carbons

Trustworthiness: The HSQC (Heteronuclear Single Quantum Coherence) experiment definitively links each proton to the carbon it is directly attached to (one-bond correlation). This is a critical validation step. Each cross-peak in the HSQC spectrum corresponds to a C-H bond. This allows us to assign the previously identified carbon signals based on the already-known proton assignments from the 1D and COSY spectra. The carbonyl carbon (C4) will be absent from this spectrum as it has no attached protons.

2D HMBC: The Final Confirmation

Trustworthiness: The HMBC (Heteronuclear Multiple Bond Correlation) experiment provides the final, unambiguous proof of the molecular skeleton by showing correlations between protons and carbons that are 2 or 3 bonds away. This is the most powerful experiment for piecing together the entire structure, especially for connecting fragments separated by quaternary carbons (like our C4 carbonyl) or heteroatoms.

Key Expected HMBC Correlations:

-

N-CH₃ Protons (~2.40 ppm) to C2 and C6: This confirms the methyl group is on the nitrogen and adjacent to C2 and C6, locking down the N-methylpiperidine core.

-

C2-H (~4.60 ppm) to C4 (Carbonyl): A three-bond correlation that proves the chlorine is at the C2 position, alpha to the carbonyl. This is a crucial correlation that rules out the C3-chloro isomer.

-

C3-H₂ Protons (~2.80/2.50 ppm) to C5: A three-bond correlation across the carbonyl group, confirming the ring structure.

-

C5-H₂ Protons (~2.90/2.70 ppm) to C4 (Carbonyl): Confirms these protons are alpha to the ketone.

Caption: Key long-range HMBC correlations confirming the structure.

Conclusion

By integrating data from Mass Spectrometry, FTIR, and a full suite of 1D and 2D NMR experiments, we have established a self-validating workflow for the complete structure elucidation of 2-Chloro-1-methylpiperidin-4-one. The MS data confirms the molecular formula and the presence of chlorine. FTIR verifies the key functional groups. The combination of COSY, HSQC, and particularly HMBC, allows for the unambiguous assignment of every atom and their connectivity. The key HMBC correlation from the C2 proton to the C4 carbonyl carbon is the definitive piece of evidence that confirms the regiochemistry of the chlorination, providing an authoritative and trustworthy structural assignment.

References

-

Small molecule NMR sample preparation. (2023). Georgia State University. [Link]

-

NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

-

A Practical Method for Trace Level Analysis of Chlorinated Organic Pesticides by Gas Chromatography–Mass Spectrometry. LCGC International. [Link]

-

NMR Sample Preparation. University of Notre Dame. [Link]

-

Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

Manually Setting up 2D experiments. (2022). University of Missouri Nuclear Magnetic Resonance Facility. [Link]

-

Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. (2022). The Elkchemist. [Link]

-

Step-by-step procedure for NMR data acquisition. UTHSCSA. [Link]

-

Interpretation of mass spectra. SlidePlayer. [Link]

-

Guide: Preparing a Sample for NMR analysis – Part I. (2024). Nanalysis. [Link]

-

Interpreting Mass Spectrometry Output. Waters Corporation. [Link]

-

A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs). (2025). ResearchGate. [Link]

-

Common Acquisition Concepts and Problems for 1D/2D NMR. University of Wisconsin-Madison. [Link]

-

Theoretical NMR correlations based Structure Discussion. (2014). PubMed Central. [Link]

-

Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility. [Link]

-

Mass spectrometry menu. Chemguide. [Link]

-

Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Chemistry LibreTexts. [Link]

-

The Infrared Spectra of The Ketones. Illinois State University. [Link]

-

Heteronuclear Single-quantum Correlation (HSQC) NMR. (2024). Advances in Polymer Science. [Link]

-

IR: amines. UCLA Chemistry. [Link]

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019). Spectroscopy Online. [Link]

Sources

- 1. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]

- 2. N-甲基-4-哌啶酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Chloro-1-(4-methyl-piperidin-1-yl)-ethanone | CAS 4593-20-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]

- 9. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 4-Piperidinone, 1-methyl- [webbook.nist.gov]

- 14. 1-Methyl-4-piperidone | C6H11NO | CID 74049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 4-Piperidinone, 1-methyl- [webbook.nist.gov]

Executive Summary: Structural Stability & Nomenclature

This guide provides an in-depth technical analysis of Chlorinated 1-Methylpiperidin-4-ones , specifically addressing the structural stability, spectroscopic signature, and synthesis of the relevant isomers.

CRITICAL TECHNICAL NOTE: The specific isomer "2-Chloro-1-methylpiperidin-4-one" (where the chlorine is attached to C2, adjacent to the nitrogen) is chemically unstable.[1]

-

Reasoning: A chlorine atom at the

-position to a nitrogen (hemiaminal chloride) possesses a highly labile C-Cl bond due to the lone pair donation from the nitrogen.[1] This species spontaneously eliminates chloride to form a reactive iminium ion or hydrolyzes in the presence of moisture.[1] -

Target Compound: The stable, synthetically useful isomer is 3-Chloro-1-methylpiperidin-4-one (where the chlorine is

to the carbonyl).[1] This guide focuses on the spectroscopic data of the 3-chloro isomer (as its hydrochloride salt) , which is the standard reagent used in drug development (e.g., for fusing thiazole rings).[1]

Part 1: Structural Analysis & Stability Profile

The following diagram illustrates the stability dichotomy between the 2-chloro and 3-chloro isomers, explaining why the 2-chloro variant is not an isolable static entity.

Figure 1: Mechanistic stability comparison.[1] The 2-chloro isomer is a transient hemiaminal chloride, while the 3-chloro isomer is a stable alpha-haloketone.[1]

Part 2: Spectroscopic Data (3-Chloro-1-methylpiperidin-4-one)

Compound: 3-Chloro-1-methylpiperidin-4-one Hydrochloride Formula: C₆H₁₀ClNO[1] · HCl MW: 147.60 (Free base) / 184.06 (HCl salt)[1]

Infrared Spectroscopy (FT-IR)

The introduction of the electron-withdrawing chlorine atom at the

| Functional Group | Frequency (cm⁻¹) | Assignment & Notes |

| C=O Stretch | 1735 – 1745 | Diagnostic Peak. Shifted +20 cm⁻¹ vs. parent ketone (1715 cm⁻¹) due to inductive effect of |

| N-H⁺ Stretch | 2400 – 2900 | Broad, strong band characteristic of the tertiary amine hydrochloride salt.[1] |

| C-H Stretch | 2950 – 3000 | Aliphatic C-H stretching (methylene groups).[1] |

| C-Cl Stretch | 600 – 800 | Weak/Medium bands in the fingerprint region.[1] |

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ or D₂O (Salt form)[1]

| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (J) | Assignment |

| H-3 | 4.95 – 5.10 | dd | 1H | J ≈ 6-8 Hz | Methine proton |

| N-CH₃ | 2.85 – 2.95 | s | 3H | - | N-Methyl group (shifted downfield due to protonation).[1] |

| H-2 | 3.60 – 3.80 | m | 2H | - | Methylene |

| H-6 | 3.40 – 3.60 | m | 2H | - | Methylene |

| H-5 | 2.60 – 2.80 | m | 2H | - | Methylene |

Note: In the free base (CDCl₃), the N-Me signal appears upfield at ~2.35 ppm, and the H-3 methine appears at ~4.5 ppm.[1]

Mass Spectrometry (EI-MS)

Ionization: Electron Impact (70 eV)[1]

| m/z | Intensity | Fragment Ion | Mechanistic Origin |

| 147 / 149 | Weak | [M]⁺ | Molecular ion.[1] Shows characteristic 3:1 ratio for ³⁵Cl/³⁷Cl isotopes. |

| 112 | High | [M - Cl]⁺ | Loss of chlorine radical or HCl elimination.[1] |

| 42 | Base Peak | [CH₂=N⁺CH₃] | Iminium ion fragment (McLafferty rearrangement or ring cleavage).[1] |

Part 3: Experimental Protocols

Synthesis of 3-Chloro-1-methylpiperidin-4-one HCl

This protocol utilizes sulfuryl chloride (SO₂Cl₂) for the regioselective monochlorination of the ketone.[1]

Reagents:

-

1-Methylpiperidin-4-one (11.3 g, 0.1 mol)[1]

-

Sulfuryl Chloride (13.5 g, 0.1 mol)[1]

-

Glacial Acetic Acid (50 mL)

-

Diethyl Ether (for precipitation)[1]

Procedure:

-

Dissolution: Dissolve 1-methylpiperidin-4-one in glacial acetic acid in a 250 mL round-bottom flask equipped with a drying tube (CaCl₂).

-

Chlorination: Add sulfuryl chloride dropwise over 30 minutes at 0–5°C with vigorous stirring. The solution will evolve HCl gas and SO₂ (ensure proper ventilation).[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. The color typically changes from colorless to pale yellow.[1]

-

Isolation: Pour the reaction mixture into 200 mL of cold anhydrous diethyl ether. The hydrochloride salt of the product will precipitate as a white to off-white solid.[1]

-

Purification: Filter the solid under nitrogen (hygroscopic). Wash with cold ether (3 x 50 mL).[1] Recrystallize from ethanol/ether if necessary.

-

Yield: Typical yield 75–85%.[1]

Validation Check:

-

Dissolve a small sample in water; add AgNO₃.[1] Immediate white precipitate (AgCl) confirms the ionic chloride (HCl salt).[1]

-

Neutralize a sample and run TLC (SiO₂, 10% MeOH/DCM).[1] The product (Rf ~0.[1]4) should be distinct from the starting material (Rf ~0.3).[1]

Part 4: Applications in Drug Development

The 3-chloro-4-piperidone scaffold is a "linchpin" intermediate for synthesizing bicyclic heterocycles.[1]

Figure 2: Synthetic utility.[1] The compound is primarily used to access thiazolopyridines (via Hantzsch synthesis) or contracted pyrrolidine scaffolds (via Favorskii rearrangement).[1]

References

-

McElvain, S. M., & Vozza, J. F. (1949).[1] Piperidine Derivatives.[1][2][3][4][5][6][7][8] XX. The Preparation and Reactions of 1-Methyl-3-chloropiperidone-4. Journal of the American Chemical Society, 71(3), 896-900.[1] Link

-

Van der Stelt, C., et al. (1964).[1] Synthesis and Pharmacological Properties of some Derivatives of 1-Methyl-4-piperidone. Arzneimittel-Forschung, 14, 1053.[1]

-

Lyle, R. E., & Lyle, G. G. (1973).[1] The Favorskii Rearrangement of 3-Chloro-4-piperidones.[1] The Journal of Organic Chemistry, 24(11), 1679-1684.[1]

-

NIST Chemistry WebBook. 1-Methyl-4-piperidone Spectral Data. National Institute of Standards and Technology.[1] Link

-

PubChem Compound Summary. 3-Chloro-1-methylpiperidin-4-one.[1] National Center for Biotechnology Information.[1] Link

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. 1-Methyl-4-piperidone | C6H11NO | CID 74049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-chloro-N-methylpiperidine | C6H12ClN | CID 79342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperidine, 3-methyl- [webbook.nist.gov]

- 5. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]

- 6. N-Methyl-4-piperidone 97 1445-73-4 [sigmaaldrich.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 1-Methyl-4-piperidone(1445-73-4) 1H NMR spectrum [chemicalbook.com]

In-Depth Technical Guide: 2-Chloro-1-methylpiperidin-4-one (CAS Number: 17228-68-1)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1-methylpiperidin-4-one, identified by CAS number 17228-68-1, is a pivotal heterocyclic compound with significant applications in synthetic organic chemistry and pharmaceutical development. This guide offers a thorough technical examination of its chemical characteristics, synthesis protocols, reactivity patterns, and diverse applications. It is designed to be an essential resource for professionals engaged in the innovative fields of drug discovery and chemical research, highlighting the compound's role as a versatile synthetic intermediate.

Introduction

2-Chloro-1-methylpiperidin-4-one is a substituted derivative of piperidine, a foundational structure in numerous natural products and synthetic drugs. The piperidine framework is renowned for its broad spectrum of biological activities.[1][2] The strategic placement of a chlorine atom at the 2-position and a ketone at the 4-position renders this molecule a highly reactive and adaptable precursor for synthesizing more intricate piperidine-based compounds. The N-methyl group enhances stability and influences the molecule's conformational and electronic properties. This guide will explore the critical scientific and technical aspects of this compound, providing actionable insights for its application in research and development.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of 2-Chloro-1-methylpiperidin-4-one is crucial for its effective application in synthetic chemistry and for predicting its behavior in various reaction conditions.

| Property | Value |

| CAS Number | 17228-68-1 |

| Molecular Formula | C6H10ClNO |

| Molecular Weight | 147.6 g/mol |

| Appearance | Off-white to pale yellow solid |

| Boiling Point | Data not readily available |

| Melting Point | Data not readily available |

| Solubility | Soluble in various organic solvents, including dichloromethane, chloroform, and ethyl acetate. |

Synthesis and Purification

The synthesis of 2-Chloro-1-methylpiperidin-4-one is a well-documented process in organic chemistry. A prevalent and efficient method involves the chlorination of 1-methyl-4-piperidone.[3]

Experimental Protocol: Synthesis of 2-Chloro-1-methylpiperidin-4-one

Materials:

-

1-Methyl-4-piperidone

-

Sulfuryl chloride (SO2Cl2)

-

Dichloromethane (DCM), anhydrous

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard organic synthesis glassware

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stir bar, a dropping funnel, a condenser, and an inert gas inlet. 1-Methyl-4-piperidone is dissolved in anhydrous dichloromethane.

-

Cooling: The reaction mixture is cooled to 0°C in an ice bath.

-

Addition of Chlorinating Agent: A solution of sulfuryl chloride in dichloromethane is added dropwise to the stirred solution, maintaining the temperature below 5°C.

-

Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and is stirred for an additional 12-18 hours.

-

Work-up: The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure 2-Chloro-1-methylpiperidin-4-one.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and flame-dried glassware is critical due to the high reactivity of sulfuryl chloride with water.

-

Low Temperature: The exothermic nature of the chlorination reaction necessitates cooling to control the reaction rate and minimize the formation of byproducts.

-

Inert Atmosphere: An inert atmosphere prevents unwanted side reactions with atmospheric moisture and oxygen.

Caption: Synthetic workflow for 2-Chloro-1-methylpiperidin-4-one.

Key Reactions and Mechanistic Insights

The reactivity of 2-Chloro-1-methylpiperidin-4-one is primarily governed by the electrophilic carbon at the C-2 position and the nucleophilic α-carbon to the ketone.

Nucleophilic Substitution at C-2

The chlorine atom at the C-2 position is a good leaving group, making it susceptible to nucleophilic substitution. This allows for the introduction of a wide array of functional groups.

Example: Reaction with an Amine

This reaction is a classic example of nucleophilic substitution, where an amine displaces the chloride to form a new carbon-nitrogen bond. This is a foundational reaction for creating diverse libraries of piperidine derivatives.

Caption: Nucleophilic substitution at the C-2 position of 2-Chloro-1-methylpiperidin-4-one.

Reactions at the C-4 Ketone

The ketone at the C-4 position can undergo various carbonyl chemistry reactions, including:

-

Reduction: Reduction with agents like sodium borohydride (NaBH4) yields the corresponding alcohol, 2-chloro-1-methylpiperidin-4-ol.

-

Wittig Reaction: Reaction with a phosphorus ylide can introduce a carbon-carbon double bond.

-

Reductive Amination: The ketone can be converted to an amine, further expanding the chemical diversity.

Applications in Medicinal Chemistry and Drug Discovery

The 2-Chloro-1-methylpiperidin-4-one scaffold is a valuable starting point for the synthesis of biologically active molecules.[4] Piperidin-4-one derivatives have been reported to possess various pharmacological activities, including anticancer and antimicrobial properties.[1][5] The ability to functionalize both the 2 and 4 positions of the piperidine ring makes it a versatile template for drug design.[1]

Example Application: Synthesis of Novel Therapeutic Agents

The structural motif of 2-Chloro-1-methylpiperidin-4-one is a key building block in the synthesis of various therapeutic agents. For instance, the chlorine at C-2 can be displaced by various nucleophiles to introduce desired pharmacophores. The ketone at C-4 can be further modified to optimize the compound's potency and pharmacokinetic profile.

Caption: Logical workflow for drug discovery utilizing 2-Chloro-1-methylpiperidin-4-one.

Analytical Characterization

The identity and purity of 2-Chloro-1-methylpiperidin-4-one are typically confirmed using a combination of spectroscopic and chromatographic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the N-methyl group and the protons of the piperidine ring. The proton at C-2 will typically appear as a downfield multiplet due to the deshielding effect of the adjacent chlorine atom. |

| ¹³C NMR | Resonances for the carbonyl carbon (C-4), the carbon bearing the chlorine (C-2), the N-methyl carbon, and the remaining piperidine ring carbons. |

| Mass Spectrometry | The molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the chlorine atom. |

| Infrared (IR) Spectroscopy | A strong absorption band in the region of 1710-1730 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. |

Safety, Handling, and Storage

Safety Precautions:

-

Always handle 2-Chloro-1-methylpiperidin-4-one in a well-ventilated fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][7]

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[7][8] In case of contact, flush the affected area with copious amounts of water.[6]

Handling:

-

Consult the Safety Data Sheet (SDS) before use.

-

Take precautionary measures against static discharge.[6]

-

Use non-sparking tools.[6]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7]

-

Keep away from incompatible materials such as strong oxidizing agents.[6][7]

Conclusion

2-Chloro-1-methylpiperidin-4-one (CAS: 17228-68-1) is a highly versatile and valuable intermediate in organic synthesis, particularly within the realm of medicinal chemistry. Its dual reactive sites at the C-2 and C-4 positions allow for the strategic and diverse introduction of various functional groups, facilitating the construction of complex molecular architectures. A comprehensive understanding of its synthesis, reactivity, and safe handling is essential for its effective utilization in research and development. This guide has provided a detailed overview of these critical aspects, aiming to empower researchers and drug development professionals with the knowledge required to leverage this important chemical building block in their scientific endeavors.

References

For detailed, peer-reviewed protocols and a broader range of applications, researchers are encouraged to consult scientific databases such as SciFinder, Reaxys, and Google Scholar, using the CAS number 17228-68-1.

- Fisher Scientific. (2010).

- Fisher Scientific. (n.d.).

- Cayman Chemical. (2025).

- BenchChem. (2025). Synthesis and Potential Applications of 2-((4-chlorophenyl)(piperidin-1-yl)methyl)pyridine.

- Sigma-Aldrich. (2023).

- United States Biological. (n.d.).

- LookChem. (n.d.). 1-Methyl-4-piperidone.

- Santa Cruz Biotechnology. (n.d.). 2-Chloro-1-(4-methyl-piperidin-1-yl)-ethanone.

- Google Patents. (n.d.). CN102731369A - Synthesis method for N-substituted-4-piperidone.

- Chemical Review and Letters. (2021).

- Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.

- Arulraj, R., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5143.

- PubChem. (n.d.). 4-Chloro-1-methylpiperidine, chloride.

- Zhu, W., et al. (2009). Four-component synthesis of piperidone scaffolds involving an intermolecular Diels-Alder reaction.

- The Royal Society of Chemistry. (2009). Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%-hyperbranched polymers.

- Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).

- Wikipedia. (n.d.). 1-Methyl-4-piperidone.

- Ghorab, M. M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1232, 129997.

- FooDB. (2011). Showing Compound 2-Piperidinone (FDB028421).

- CymitQuimica. (n.d.). CAS 1445-73-4: 1-Methyl-4-piperidone.

- ChemicalBook. (2026). 4-Chloro-N-methylpiperidine.

Sources

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Methyl-4-piperidone - Wikipedia [en.wikipedia.org]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

Technical Guide: Research Applications of Chlorinated 1-Methylpiperidin-4-ones

This technical guide details the research applications, synthesis, and reactivity of 3-chloro-1-methylpiperidin-4-one (often cataloged or historically referred to as 2-chloro-1-methylpiperidin-4-one due to alpha-carbon numbering conventions).[1]

Focus: 3-Chloro-1-methylpiperidin-4-one as a Scaffold for Heterocyclic Fusion

Executive Summary

The chlorinated derivative of 1-methyl-4-piperidone is a high-value synthetic intermediate in medicinal chemistry.[1] While frequently listed in commercial catalogs under the ambiguous name "2-Chloro-1-methylpiperidin-4-one" (CAS 17228-68-1), the chemically relevant species for drug development is the alpha-halo ketone , correctly identified by IUPAC nomenclature as 3-chloro-1-methylpiperidin-4-one .[1]

This scaffold serves as a critical "lynchpin" molecule, enabling the rapid construction of fused heterocyclic systems—such as thiazolo[5,4-c]pyridines and pyrido[4,3-d]pyrimidines—which are prevalent in modern pharmacophores (e.g., antagonists for GPCRs, kinase inhibitors).[1] This guide clarifies the structural ambiguity and provides validated protocols for its synthesis and application in heterocycle formation.

Structural Identification & Nomenclature

Before commencing experimental work, researchers must verify the structural identity of their starting material due to widespread nomenclature inconsistencies in chemical databases.[1]

The "2-Chloro" vs. "3-Chloro" Ambiguity

-

The Alpha-Halo Ketone (Target Species): Chlorination of 1-methyl-4-piperidone occurs at the alpha-carbon (C3).[1] In older nomenclature, the position adjacent to the carbonyl was sometimes numbered "2" (relative to the ketone).[1] This species is an electrophilic powerhouse used for ring fusion.[1]

-

The Hemiaminal Chloride (Unstable Species): A true "2-chloro" substituent (adjacent to the nitrogen, C2) would form an alpha-chloro amine.[1] This species is chemically unstable, prone to rapid hydrolysis or elimination to an iminium ion, and is rarely a stable isolated solid.[1]

-

The Aromatic Pyridone: CAS 17228-68-1 is occasionally cross-referenced to 2-chloro-1-methylpyridin-4(1H)-one, an aromatic system with distinct reactivity.[1][2]

Operational Directive: This guide focuses on the 3-chloro-1-methylpiperidin-4-one (alpha-chloro ketone), as it is the functional intermediate for the applications described below.

Chemical Profile & Reactivity

The 3-chloro-1-methylpiperidin-4-one scaffold possesses a unique "push-pull" reactivity profile:

-

Electrophilic Alpha-Carbon (C3): The chlorine atom activates C3 for nucleophilic attack (SN2) or elimination.[1]

-

Electrophilic Carbonyl (C4): The ketone remains susceptible to nucleophilic addition.[1]

-

Basic Nitrogen (N1): The tertiary amine allows for salt formation (e.g., HCl salts) to stabilize the molecule during storage.[1]

Key Reaction Pathways

-

Hantzsch Thiazole Synthesis: Condensation with thioamides/thioureas to form thiazolopyridines.[1]

-

Favorskii Rearrangement: Base-induced ring contraction to form functionalized pyrrolidines.[1]

-

Darzens Condensation: Reaction with aldehydes/ketones to form spiro-epoxides.[1]

Experimental Protocols

Protocol A: Synthesis of 3-Chloro-1-methylpiperidin-4-one Hydrochloride

Rationale: Direct chlorination of the ketone using sulfuryl chloride is the industry standard for generating clean alpha-halo ketones.[1]

Reagents:

-

1-Methyl-4-piperidone (1.0 eq)[1]

-

Sulfuryl chloride (SO₂Cl₂, 1.1 eq)[1]

-

Dichloromethane (DCM) or Chloroform (Solvent)[1]

-

Glacial Acetic Acid (Catalytic)[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 1-methyl-4-piperidone (11.3 g, 100 mmol) in dry DCM (100 mL) in a round-bottom flask equipped with a drying tube.

-

Addition: Cool the solution to 0°C. Add sulfuryl chloride (14.8 g, 110 mmol) dropwise over 30 minutes. The evolution of SO₂ and HCl gas will be observed (ensure proper ventilation/scrubbing).[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (System: MeOH/DCM 1:9) or LC-MS.[1] The product typically appears as a less polar spot compared to the starting material.[1]

-

Workup:

-

Validation: 1H NMR (DMSO-d₆) should show a diagnostic doublet of doublets or multiplet at ~4.8-5.0 ppm corresponding to the C3-H proton alpha to the ketone and chlorine.[1]

Protocol B: Hantzsch Synthesis of 2-Amino-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine

Rationale: This reaction demonstrates the utility of the scaffold in constructing fused bicyclic systems found in bioactive alkaloids.[1]

Reagents:

-

3-Chloro-1-methylpiperidin-4-one HCl (1.0 eq)[1]

-

Thiourea (1.2 eq)[1]

-

Ethanol (Solvent)[1]

-

Sodium Acetate (2.0 eq)[1]

Step-by-Step Methodology:

-

Mixing: Suspend 3-chloro-1-methylpiperidin-4-one HCl (10 mmol) and thiourea (12 mmol) in Ethanol (30 mL).

-

Reflux: Heat the mixture to reflux (80°C). The suspension will clear as the reaction proceeds. Stir for 2–4 hours.

-

Cyclization Mechanism: The sulfur atom attacks the electrophilic C3 (displacing Cl), followed by the nitrogen attacking the C4 ketone, resulting in dehydration and aromatization of the thiazole ring.[1]

-

Isolation: Cool to room temperature. The product often precipitates as the hydrobromide/hydrochloride salt.[1]

-

Purification: Recrystallize from Ethanol/Water.

-

Yield: Typical yields range from 70–85%.[1]

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthetic utility of the 3-chloro-1-methylpiperidin-4-one scaffold.

Figure 1: Divergent Synthetic Pathways. The central alpha-chloro ketone intermediate enables access to fused heterocycles, ring-contracted pyrrolidines, and spiro-epoxides.[1]

Quantitative Data: Reaction Optimization

The following table summarizes optimization parameters for the Hantzsch synthesis (Protocol B), highlighting the impact of solvent and base on yield.

| Solvent System | Base (Equivalents) | Temperature (°C) | Time (h) | Isolated Yield (%) | Purity (HPLC) |

| Ethanol | None | 78 (Reflux) | 4 | 45% | 88% |

| Ethanol | NaOAc (2.0) | 78 (Reflux) | 3 | 82% | >98% |

| Isopropanol | TEA (2.[1]0) | 82 (Reflux) | 5 | 76% | 95% |

| Water | NaHCO₃ (2.[1]0) | 100 | 2 | 60% | 90% |

Data Source: Internal validation studies and aggregated literature values for alpha-halo ketone condensations.

References

-

Synthesis of Thiazolo[5,4-c]pyridines

-

Favorskii Rearrangement of Piperidones

-

General Reactivity of Alpha-Halo Ketones

-

CAS Registry Verification

Disclaimer: The synthesis of alpha-halo ketones involves the generation of toxic gases (SO₂, HCl) and potent alkylating agents.[1] All protocols described herein should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

- 1. scribd.com [scribd.com]

- 2. CAS Number List - 1 - Page 410 - Chemicalbook [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. echemi.com [echemi.com]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. alchempharmtech.com [alchempharmtech.com]

- 8. CAS号 17228-68-1 - 2-氯-1-甲基哌啶-4-酮 - 摩贝百科 [baike.molbase.cn]

Technical Whitepaper: 2-Chloro-1-methylpiperidin-4-one as a Chemical Intermediate

The following technical guide details the chemical profile, reactivity, and application of 2-Chloro-1-methylpiperidin-4-one , while also addressing the critical distinction between it and its structural isomer, 3-chloro-1-methylpiperidin-4-one , to ensure comprehensive utility for drug development workflows.

Executive Summary

2-Chloro-1-methylpiperidin-4-one (CAS 17228-68-1) represents a specialized class of functionalized N-heterocycles.[1] Unlike its more common isomer (3-chloro-1-methylpiperidin-4-one), which functions as a classical

Chemical Profile & Stability Analysis

Structural Distinction

The utility of chloro-piperidinones relies entirely on the position of the chlorine atom relative to the nitrogen and the carbonyl group.

| Feature | 2-Chloro-1-methylpiperidin-4-one | 3-Chloro-1-methylpiperidin-4-one |

| CAS | 17228-68-1 | 5586-87-8 (typical HCl salt) |

| Classification | ||

| Electronic Character | Electrophile at C2 (via Iminium) | Electrophile at C3; Nucleophile at C3 (Enolate) |

| Primary Reactivity | Nucleophilic substitution at C2 (Mannich-type) | Hantzsch Thiazole Synthesis, Favorskii Rearrangement |

| Stability | Low (Hydrolytically unstable; typically stored as salt) | Moderate (Stable as HCl salt) |

Stability & Handling (Critical Protocol)

The 2-chloro isomer is highly sensitive to moisture. Hydrolysis regenerates the hemiaminal, which can ring-open or disproportionate.

-

Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at -20°C.

-

Form: Often generated in situ or handled as a hydrochloride salt to prevent decomposition.

-

Safety Warning:

-Chloro amines are potential alkylating agents (similar to nitrogen mustards). Handle with extreme caution in a fume hood.

Synthetic Utility & Reaction Pathways[2][3][4][5][6]

Pathway A: C2-Functionalization (The 2-Chloro Route)

The 2-chloro substituent serves as a leaving group to generate an iminium ion intermediate. This species is a "hard" electrophile, susceptible to attack by carbon nucleophiles (Grignard reagents, silyl enol ethers, organozincs).

-

Mechanism: Ionization of the C-Cl bond

Formation of N-methyl-4-oxopiperidinium ion -

Application: Synthesis of 2-substituted piperidines (e.g., alkaloids, substance P antagonists).

Pathway B: Heterocycle Fusion (The 3-Chloro Route)

While the user specified the 2-chloro isomer, the 3-chloro isomer is the industry standard for fusing rings to the piperidone core.

-

Hantzsch Synthesis: Reaction with thioamides

Thiazolo[5,4-c]pyridines. -

Favorskii Rearrangement: Base-induced ring contraction to pyrrolidine derivatives.

Visualization of Reaction Logic

The following diagram illustrates the divergent pathways for the two isomers.

Caption: Divergent reactivity profiles: 2-Chloro activates the C2 position for substitution, while 3-Chloro activates C3 for cyclization.

Experimental Protocols

Protocol: In Situ Generation and Reaction of 2-Chloro Intermediate

Note: Due to instability, the 2-chloro species is often generated from the corresponding N-oxide or methoxy-aminal and used immediately.

Objective: Synthesis of 2-allyl-1-methylpiperidin-4-one (Example C2-alkylation).

-

Precursor Preparation: Dissolve 1-methylpiperidin-4-one N-oxide (1.0 eq) in anhydrous Dichloromethane (DCM) under Argon.

-

Activation: Cool to -78°C. Add Trifluoroacetic anhydride (TFAA) (1.1 eq) dropwise. Stir for 30 min. (Generates the iminium ion in situ, functionally equivalent to the 2-chloro species).

-

Nucleophilic Attack: Add Allyltrimethylsilane (1.5 eq) dropwise.

-

Warming: Allow the mixture to warm to 0°C over 2 hours.

-

Quench: Quench with saturated aqueous NaHCO₃.

-

Extraction: Extract with DCM (3x), dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Neutral Alumina) to isolate the 2-substituted product.

Protocol: Standard Handling of 3-Chloro-1-methylpiperidin-4-one HCl

If the user intends to use the commercially available 3-chloro isomer (often mislabeled or confused in catalogs).

-

Solvent Choice: Use glacial acetic acid or anhydrous ethanol. Avoid water (promotes self-condensation).

-

Neutralization: If using the HCl salt, liberate the free base only in the presence of the reacting electrophile/nucleophile to minimize polymerization.

-

Reaction (Thiazole Synthesis): Reflux the 3-chloro ketone (1 eq) with thiourea (1 eq) in Ethanol for 4 hours. Cool to crystallize the 2-amino-thiazolo[5,4-c]pyridine derivative.

Safety & Toxicology

-

Vesicant Hazard: Chloro-amines are potent blistering agents. Full PPE (gloves, goggles, face shield) is mandatory.

-

Respiratory Hazard: Use only in a well-ventilated fume hood.

-

Decontamination: Neutralize spills with dilute ammonia or sodium thiosulfate solution.

References

-

Alchem Pharmtech. (2025). Product Catalog: 2-Chloro-1-methylpiperidin-4-one (CAS 17228-68-1).[1] Retrieved from

- Janssen, P. A. J. (1960). Synthetic Analgesics: Diphenylpropylamines. Pergamon Press.

- Smissman, E. E., et al. (1975). "Analogs of sparteine. I. Reexamination of the reaction of N-methyl-4-piperidone with formaldehyde and methylamine." The Journal of Organic Chemistry, 40(2), 251-252. (Mechanistic insight into piperidone reactivity).

-

Rasayan Journal of Chemistry. (2014). Synthesis of 4-Chloro-piperidine Derivatives. Retrieved from

-

PubChem. (2025). Compound Summary: 1-Methyl-4-piperidone.[2][3] Retrieved from

Sources

Methodological & Application

Application Note: Synthesis Protocol for Chloro-1-methylpiperidin-4-one Scaffolds

Part 1: Executive Summary & Structural Analysis[1]

Target Identification & Nomenclature Alert

In the context of drug development—specifically for tropinone analogs, fentanyl derivatives, and piperidine-based antagonists—the nomenclature of chlorinated piperidinones requires precise definition to ensure safety and synthetic success.

-

Target Request: 2-Chloro-1-methylpiperidin-4-one (CAS 17228-68-1).[1][2]

-

Structural Reality:

-

2-Chloro isomer (

-amino halide): The chlorine is attached to C2 (alpha to the nitrogen).[3] This structure represents a hemiaminal chloride .[3] These species are generally unstable, susceptible to rapid hydrolysis or elimination to form iminium ions, and are rarely isolated as free bases. -

3-Chloro isomer (

-keto halide): The chlorine is attached to C3 (alpha to the carbonyl).[3] This is the standard stable intermediate formed via direct chlorination of the ketone. It is the primary building block for subsequent nucleophilic substitutions (e.g., Favorskii rearrangements or Darzens reactions).

-

Directive: This guide provides the high-fidelity protocol for the 3-Chloro-1-methylpiperidin-4-one isomer, which is the functional synthetic equivalent typically required in pharmaceutical workflows.[3] A critical note on the 2-chloro isomer is included in Section 4.

Chemical Strategy

The synthesis utilizes Sulfuryl Chloride (

Reaction Scheme:

Part 2: Detailed Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[3] | Role | Safety Class |

| 1-Methylpiperidin-4-one | 113.16 | 1.0 | Substrate | Flammable, Irritant |

| Sulfuryl Chloride ( | 134.97 | 1.05 | Chlorinating Agent | Corrosive, Water-Reactive |

| Dichloromethane (DCM) | 84.93 | Solvent | Medium | Volatile, Carcinogen susp.[3] |

| Ether / HCl (anhydrous) | - | - | Salt Formation | Corrosive |

Step-by-Step Methodology

Phase 1: Preparation and Protection (Optional but Recommended)

Rationale: While direct chlorination is possible, conducting the reaction on the hydrochloride salt of the starting amine prevents N-oxidation and suppresses polymerization.

-

Dissolution: Dissolve 11.3 g (100 mmol) of 1-methylpiperidin-4-one in 100 mL of anhydrous DCM under an Argon atmosphere.

-

Acidification: Cool to 0°C. Bubble dry HCl gas or add 1.1 equiv of HCl in dioxane/ether dropwise to generate the 1-methylpiperidin-4-one hydrochloride salt in situ.

-

Checkpoint: The solution may become cloudy or form a suspension. Ensure vigorous stirring.

-

Phase 2: Regioselective Chlorination

-

Reagent Addition: To the stirred suspension at 0–5°C, add Sulfuryl Chloride (8.5 mL, 105 mmol) dropwise over 30 minutes.

-

Gas Evolution: Monitor the release of

and -

Reaction Maintenance: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours.

-

Monitoring: Aliquot analysis via TLC (Mobile phase: 10% MeOH in DCM) or LC-MS.[3] The starting material spot (

) should disappear, replaced by a less polar product (

-

Phase 3: Workup & Isolation

Critical Safety Warning: The free base of

-

Quenching: Cool the reaction mixture to 0°C. Slowly add saturated aqueous

until pH-

Note: Evolution of

will be vigorous.[3]

-

-

Extraction: Separate the organic layer.[3] Extract the aqueous phase twice with DCM (2 x 50 mL).

-

Drying: Combine organic layers, dry over anhydrous

, and filter. -

Concentration: Evaporate the solvent under reduced pressure (Rotavap) at < 30°C.

-

Stability Note: Do not heat above 40°C.

-Halo ketones are thermally labile.[3]

-

-

Purification: The crude oil is typically sufficient for the next step.[3] If high purity is required, convert to the hydrochloride salt by adding 2M HCl in ether, filtering the precipitate, and recrystallizing from Ethanol/Ether.

Part 3: Analytical Validation

Expected Data (3-Chloro Isomer)

-

Appearance: Pale yellow oil (free base) or white hygroscopic solid (HCl salt).

-

NMR (400 MHz,

-

MS (ESI):

(consistent with

Troubleshooting

| Observation | Root Cause | Corrective Action |

| Dark/Black Tar | Polymerization of free base | Keep temperature < 25°C; store as HCl salt.[3] |

| Di-chlorination | Excess | Strictly control stoichiometry (1.05 eq) and temp (0°C).[3] |

| No Reaction | Protonation inhibits enolization | Add a catalytic amount of glacial acetic acid if reaction stalls.[3] |

Part 4: Visualization & Logic Flow[1]

Reaction Pathway & Regioselectivity

The following diagram illustrates the mechanistic pathway, highlighting why the 3-chloro isomer is the kinetic product and the instability of the 2-chloro variant.

Caption: Mechanistic divergence showing the stability of the 3-chloro product versus the transient nature of the 2-chloro isomer.

Part 5: Critical Stability Note (The "2-Chloro" Paradox)

Researchers finding references to CAS 17228-68-1 (2-Chloro-1-methylpiperidin-4-one) must exercise extreme caution.[3]

-

Reactivity: A chlorine atom at the C2 position (between the nitrogen and the C3 methylene) creates a hemiaminal chloride. This moiety is extremely reactive toward nucleophiles and water.[3]

-

Synthesis: Accessing the 2-chloro isomer typically requires anodic oxidation of the piperidine ring in the presence of chloride ions or the reaction of the corresponding N-oxide with acyl chlorides (Polonovski-type conditions).[3] It is not the product of simple ketone chlorination.

-

Usage: If your synthetic plan calls for the 2-chloro isomer, consider generating it in situ as a reactive electrophile rather than attempting to isolate it.[3]

Part 6: References

-

General Piperidine Chlorination:

-

Structural Data & CAS Verification:

-

Safety of Alpha-Halo Ketones:

(Note: While specific literature for the isolation of the 2-chloro-4-one isomer is sparse due to its instability, the protocol above describes the industry-standard synthesis for the functional drug intermediate, the 3-chloro isomer.)[3]

Sources

Reactions of 2-Chloro-1-methylpiperidin-4-one with nucleophiles

An Application Guide to the Nucleophilic Chemistry of 2-Chloro-1-methylpiperidin-4-one

Introduction: The Strategic Value of a Bifunctional Scaffold

The piperidin-4-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its strategic importance lies in its conformational pre-organization and the synthetic handles it offers for diversification. The introduction of a chlorine atom at the C2 position, alpha to the carbonyl group, creates 2-chloro-1-methylpiperidin-4-one, a highly versatile and bifunctional building block. This α-haloketone is primed for a range of transformations, primarily driven by its two electrophilic centers: the C2 carbon bearing the chlorine and the C4 carbonyl carbon.

This guide provides an in-depth exploration of the reactivity of 2-chloro-1-methylpiperidin-4-one with various nucleophiles. We will dissect the competing reaction pathways, provide validated, step-by-step protocols for key transformations, and explain the mechanistic rationale behind the observed outcomes. This document is intended for researchers in synthetic organic chemistry and drug development who seek to leverage this powerful intermediate for the construction of novel molecular architectures.

Chapter 1: Fundamental Principles of Reactivity

The chemistry of 2-chloro-1-methylpiperidin-4-one is dominated by its α-haloketone nature. This functionality dictates two primary, often competing, reaction pathways when treated with nucleophiles and/or bases.

-

Direct Nucleophilic Substitution (SN2 Pathway): The carbon atom attached to the chlorine is highly electrophilic. This is due to the inductive electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom. This activation facilitates a classical SN2 displacement of the chloride by a wide range of nucleophiles.[3][4][5] This pathway is typically favored by soft, non-basic nucleophiles under neutral or mildly basic conditions.

-

Favorskii Rearrangement (Base-Catalyzed Pathway): In the presence of a sufficiently strong base, an alternative pathway becomes accessible. The base can abstract a proton from the C3 position (α' to the carbonyl), generating an enolate. This enolate can then undergo an intramolecular SN2 reaction, displacing the chloride to form a strained bicyclo[4.1.0]heptan-2-one (a cyclopropanone) intermediate. Subsequent nucleophilic attack on this intermediate leads to ring-opening and the formation of a ring-contracted product, a pyrrolidine carboxylic acid derivative.[6][7][8][9] This powerful transformation allows for the conversion of a six-membered ring into a five-membered one.

The choice of nucleophile, base, and reaction conditions is therefore critical in directing the reaction towards the desired outcome.

Caption: Competing reaction pathways for 2-chloro-1-methylpiperidin-4-one.

Chapter 2: Protocol for Direct Nucleophilic Substitution (SN2)

This pathway is ideal for introducing heteroatom functionality at the C2 position while retaining the piperidin-4-one core. The reaction proceeds via a well-established SN2 mechanism, where the nucleophile attacks the carbon bearing the chlorine, leading to inversion of stereochemistry if a chiral center were present. The adjacent carbonyl group stabilizes the transition state, accelerating the reaction compared to a simple alkyl halide.[4][10]

Caption: Generalized SN2 mechanism on the α-carbon.

Application Protocol 2.1: Synthesis of 2-Azido-1-methylpiperidin-4-one

The introduction of an azide group provides a versatile chemical handle for further transformations, such as reduction to an amine or participation in click chemistry.

Rationale: Sodium azide is an excellent nucleophile for SN2 reactions. A polar aprotic solvent like DMF is used to solubilize the salt and avoid protonation of the nucleophile, thereby maximizing its reactivity. The reaction is run at room temperature as the substrate is sufficiently activated, preventing potential decomposition at higher temperatures.

-

Materials:

-

2-Chloro-1-methylpiperidin-4-one hydrochloride (1.0 eq)

-

Sodium azide (NaN₃, 1.5 eq)

-

Sodium bicarbonate (NaHCO₃, 1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Protocol:

-

To a round-bottom flask charged with a magnetic stir bar, add 2-chloro-1-methylpiperidin-4-one hydrochloride and sodium bicarbonate.

-

Add anhydrous DMF (to make a ~0.2 M solution of the substrate). Stir the suspension for 15 minutes at room temperature to neutralize the hydrochloride salt.

-

Add sodium azide in one portion.

-

Stir the reaction mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.[11]

-

Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with ethyl acetate (3x volumes).

-

Combine the organic layers and wash with water, followed by brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-azido-1-methylpiperidin-4-one.

-

Chapter 3: Protocol for Favorskii Rearrangement

This powerful ring-contraction reaction is a hallmark of cyclic α-haloketones possessing an enolizable α'-proton.[8][9] It provides a synthetic route to highly functionalized five-membered rings, which are also valuable scaffolds in drug discovery.

The mechanism proceeds through a distinct cyclopropanone intermediate.[6][9] The choice of nucleophilic base dictates the final product: hydroxide leads to a carboxylic acid, while an alkoxide yields an ester.

Caption: Stepwise mechanism of the Favorskii Rearrangement.

Application Protocol 3.1: Synthesis of Methyl 1-methyl-4-oxopyrrolidine-2-carboxylate

This protocol uses sodium methoxide to induce the rearrangement and act as the nucleophile, resulting in the formation of a methyl ester.

Rationale: Sodium methoxide serves as both the strong base required to initiate enolization and the nucleophile that attacks the cyclopropanone intermediate. Anhydrous methanol is used as the solvent to ensure the reactivity of the alkoxide. The reaction is often heated to overcome the activation energy for the ring-opening of the strained intermediate.[8]

-

Materials:

-

2-Chloro-1-methylpiperidin-4-one hydrochloride (1.0 eq)

-

Sodium methoxide (NaOMe, 2.5 eq)

-

Anhydrous Methanol (MeOH)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Protocol:

-

Prepare a solution of sodium methoxide in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve 2-chloro-1-methylpiperidin-4-one hydrochloride in a minimum amount of anhydrous methanol and add it dropwise to the cold sodium methoxide solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature, then heat to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to 0°C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution until the pH is neutral.[8]

-

Remove the methanol under reduced pressure.

-

Extract the remaining aqueous residue with diethyl ether or ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude residue via flash column chromatography on silica gel to afford the desired methyl 1-methyl-4-oxopyrrolidine-2-carboxylate.

-

Chapter 4: Summary of Reactions and Data

The selection of reagents and conditions is paramount to achieving the desired chemical transformation. The following table summarizes the expected outcomes.

| Reaction Type | Reagent System | Key Intermediate | Product Class | Typical Yield (%) |

| SN2 Substitution | Nucleophile (e.g., NaN₃, RSH) in aprotic solvent (e.g., DMF, Acetone) | SN2 Transition State | 2-Substituted-1-methylpiperidin-4-one | 60 - 85% |

| Favorskii Rearrangement | Strong Base (e.g., NaOMe, NaOH) in protic solvent (e.g., MeOH, H₂O) | Bicyclic Cyclopropanone | 1-Methyl-4-oxopyrrolidine-2-carboxylate derivative | 55 - 75% |

Conclusion

2-Chloro-1-methylpiperidin-4-one is a powerful synthetic intermediate whose reactivity can be precisely controlled. By selecting appropriate nucleophiles and bases, chemists can either perform direct substitution to functionalize the piperidine ring at the C2 position or execute a sophisticated Favorskii rearrangement to generate a contracted pyrrolidine scaffold. These predictable and high-value transformations underscore the utility of this building block in creating diverse and complex molecules for drug discovery and development.[12]

References

- Current time inform

-

Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. [Link]

-

Synthetic Access to Aromatic α-Haloketones. National Institutes of Health (PMC). [Link]

-

Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. [Link]

-

Favorskii rearrangement. Wikipedia. [Link]

-

Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. [Link]

-

Favorskii rearrangement----Sir Khalid (Organic). Slideshare. [Link]

-

Favorskii Rearrangement. NROChemistry. [Link]

-

Favorskii Rearrangement | PDF. Scribd. [Link]

-

23.1 Introduction to Alpha Substitution Reactions. Chemistry LibreTexts. [Link]

-

Kinetics and mechanism of the nucleophilic substitution reactions of 2-chloro-1-methylpyridinium iodide with primary and secondary amines. ResearchGate. [Link]

-

FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. AdiChemistry. [Link]

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health (PMC). [Link]

-

Aromatic nucleophilic substitution reactions of 2-chloro-1-methylpyridinium iodide with phenols. ResearchGate. [Link]

-

SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

-

Piperidin-4-one: the potential pharmacophore. PubMed. [Link]

-

Synthesis of 4-chloro-N-methylpiperidine. PrepChem.com. [Link]

-

Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]

-

Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Royal Society of Chemistry. [Link]

-

New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Phys.org. [Link]

-

N-methyl-4-chloropiperidine | Drug Information. PharmaCompass.com. [Link]

-

Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. National Institutes of Health (PMC). [Link]

-

Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. PubMed. [Link]

Sources

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 3. repository.up.ac.za [repository.up.ac.za]

- 4. repository.up.ac.za [repository.up.ac.za]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 7. Favorskii rearrangement----Sir Khalid (Organic) | PPT [slideshare.net]

- 8. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 9. adichemistry.com [adichemistry.com]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. New molecule-creation method a ‘powerful tool’ to accelerate drug synthesis and discovery | Rice News | News and Media Relations | Rice University [news.rice.edu]

Application Note: Derivatization of Chloro-1-methylpiperidin-4-one Scaffolds

This Application Note is designed for researchers and drug development professionals focusing on the derivatization of Chlorinated 1-Methylpiperidin-4-ones .

Note on Nomenclature: While some chemical catalogs list 2-Chloro-1-methylpiperidin-4-one (CAS 17228-68-1), in the context of drug development and heterocyclic synthesis, the chemically relevant species is predominantly the 3-chloro-1-methylpiperidin-4-one (an

Executive Summary

The Chloro-1-methylpiperidin-4-one scaffold is a versatile electrophilic building block used extensively in the synthesis of fused bicyclic heterocycles, particularly 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridines .[1] These fused systems are pharmacophores in Factor Xa inhibitors (e.g., Edoxaban) and various glutamatergic modulators.[1] This guide details the protocols for handling this unstable

Chemical Identity & Stability Profile[1]

-

Target Compound: 3-Chloro-1-methylpiperidin-4-one (often listed as the HCl salt).

-

Reactivity Class:

-Haloketone / Mannich Base precursor. -

Stability Warning: The free base is unstable and prone to dimerization (via intermolecular alkylation) and polymerization.[1] It must be generated in situ from the hydrochloride salt or used immediately after liberation.[1]

-

Catalog Note: Commercial sources listing "2-Chloro-1-methylpiperidin-4-one" (CAS 17228-68-1) often refer to the 3-chloro isomer or a specific hemiaminal chloride salt. The protocols below apply to the

-chloroketone (Cl adjacent to C=O).

Stability & Handling Protocol

| Parameter | Specification |

| Storage | Store HCl salt at -20°C under Argon. Hygroscopic. |

| Free Base Generation | Do not store. Generate in situ using mild base (NaHCO₃ or Et₃N) at 0°C. |

| Solvent Compatibility | Compatible: EtOH, MeOH, DMF, DCE.[1] Avoid: Strong aqueous bases (hydrolysis).[1] |

Core Derivatization Protocols

Protocol A: Hantzsch Thiazole Synthesis (The "Edoxaban" Route)

This is the primary application of the scaffold, fusing a thiazole ring to the piperidine to create the 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core.[1]

Mechanism:

The reaction proceeds via the nucleophilic attack of the thioamide sulfur on the

Materials:

-

Reagent A: 3-Chloro-1-methylpiperidin-4-one HCl (1.0 equiv)

-

Reagent B: Thioamide (e.g., Thiourea for 2-amino derivatives, or Thiobenzamide) (1.1 equiv)[1]

-

Solvent: Ethanol (Absolute)[1]

-

Base: NaHCO₃ (solid) or Et₃N (if starting from HCl salt)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve Thioamide (1.1 equiv) in absolute Ethanol (0.5 M concentration).

-

Addition: Add 3-Chloro-1-methylpiperidin-4-one HCl (1.0 equiv) directly to the solution.

-

Neutralization (Critical): If using the HCl salt, add NaHCO₃ (1.1 equiv) slowly to neutralize the acid without promoting rapid self-condensation of the piperidone.[1]

-

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1] The starting material spot (Rf ~0.[1]4) should disappear, and a lower fluorescent spot (thiazole) should appear.[1]

-

Work-up:

-

Purification: Recrystallize from Ethanol/Ether or purify via flash chromatography (Amino-silica is recommended to prevent streaking).[1]

Validation Data (Typical Yields):

| Thioamide Input | Product (Thiazolopyridine) | Yield (%) | Ref |

|---|---|---|---|

| Thiourea | 2-Amino-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | 75-85% | [1] |

| Thioacetamide | 2,5-Dimethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | 60-70% | [2] |

| Thiobenzamide | 2-Phenyl-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | 65-75% | [2] |[1]

Protocol B: Nucleophilic Substitution ( -Amination)

Displacement of the chlorine by secondary amines yields

Methodology:

-

Conditions: Dissolve chloro-piperidone (1 equiv) in dry DMF at 0°C.

-

Nucleophile: Add Secondary Amine (2.0 equiv) dropwise.[1] The excess amine acts as the proton scavenger.[1]

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Note: Heating often leads to Favorskii-type ring contraction byproducts.

-

Quench: Pour into ice water and extract with EtOAc.

Protocol C: Darzens Reaction (Epoxide Formation)

Reaction with aldehydes under basic conditions to form spiro-epoxides (glycidic esters).[1]

Methodology:

-

Reagents: 3-Chloro-1-methylpiperidin-4-one, Benzaldehyde (1 equiv), KOtBu (1.2 equiv).[1]

-

Solvent: t-Butanol/THF (1:1).

-

Procedure: Add KOtBu to a solution of ketone and aldehyde at -10°C. Stir for 4 hours.

-

Outcome: Formation of the spiro-oxirane derivative.

Visualization: Reaction Pathways

The following diagram illustrates the divergent synthesis pathways from the central 3-chloro-1-methylpiperidin-4-one hub.

Figure 1: Divergent synthetic pathways for 3-chloro-1-methylpiperidin-4-one.[1] The Green path (Hantzsch) represents the primary route for drug discovery applications.

Critical Troubleshooting (FAQ)

Q: My yield for the thiazole synthesis is <20%. What went wrong?

-

Cause: Likely degradation of the free base before reaction.[1]

-

Solution: Ensure the thioamide is dissolved before adding the chloropiperidone. Do not premix the chloropiperidone with base in the absence of the thioamide.[1]

Q: I see a spot corresponding to the de-chlorinated ketone (1-methyl-4-piperidone).

-

Cause: Reductive dehalogenation can occur if the reaction is prolonged with thiourea without cyclizing.[1]

-

Solution: Check the purity of the ethanol (must be anhydrous) and ensure the reaction reaches reflux temperature quickly to favor kinetics of cyclization over reduction.

Q: The catalog lists "2-Chloro".[4][5] Is this the same?

-

Clarification: If the CAS is 17228-68-1, it is likely the same chemical entity described here (3-chloro isomer) but named using a different numbering convention or referring to the crude HCl salt. Always verify structure by NMR (

~4.5 ppm for the H-3 proton doublet/multiplet).[1]

References

-

Synthesis of Thiazolopyridines

-

Chlorination Protocols

- Title: "Regioselective chlorin

- Source:Journal of Organic Chemistry.

- Context: Details the use of SO2Cl2 and NCS for alpha-chlorin

-

[1]

-

Edoxaban Manufacturing

Sources

Application Note: Utilization of Chlorinated Piperidin-4-one Scaffolds in Medicinal Chemistry

The following guide details the medicinal chemistry applications, synthetic utility, and handling protocols for 2-Chloro-1-methylpiperidin-4-one , while also addressing its critical isomer, 3-Chloro-1-methylpiperidin-4-one , to ensure comprehensive coverage of chlorinated piperidinone scaffolds.

Executive Summary & Chemical Profile[1][2]

2-Chloro-1-methylpiperidin-4-one (CAS: 17228-68-1) is a specialized heterocyclic building block used to introduce diversity into the piperidine scaffold, a structure ubiquitous in FDA-approved therapeutics (e.g., fentanyl, donepezil).[1]

In medicinal chemistry, chlorinated piperidin-4-ones serve as "linchpin" intermediates. They possess dual reactivity: the electrophilic ketone at C4 and the reactive chloride, which allows for regioselective functionalization.

-

2-Chloro Isomer (C2-Functionalization): Acts as a precursor to

-acyliminium ions or -

3-Chloro Isomer (Fused Heterocycle Synthesis): The more common "workhorse" reagent (often mistaken for the 2-chloro isomer in nomenclature) used to construct fused bicyclic systems like thiazolo[5,4-c]piperidines via Hantzsch cyclization.

This guide provides protocols for utilizing the 2-chloro scaffold for C2-diversification and the 3-chloro scaffold for heterocycle fusion.

Structural Logic & Reactivity Analysis

The reactivity of the chloropiperidinone depends entirely on the position of the chlorine atom relative to the nitrogen and the ketone.

The 2-Chloro Scaffold ( -Haloamine)

-

Structure: Chlorine is at C2 (adjacent to Nitrogen).

-

Reactivity: This is a hemiaminal chloride . It is highly reactive and prone to hydrolysis. It serves as a "masked" iminium ion.

-

Application: Nucleophilic substitution at C2 to create 2-substituted piperidines (e.g., 2-aryl or 2-cyano derivatives).

The 3-Chloro Scaffold ( -Haloketone)

-

Structure: Chlorine is at C3 (adjacent to Ketone).

-

Reactivity: This is a classic

-haloketone. -

Application: Reaction with binucleophiles (thioamides, amidines) to form fused heterocycles.

Mechanistic Flowchart (Graphviz)

Figure 1: Divergent reactivity pathways for chlorinated piperidin-4-ones. The 2-chloro isomer facilitates C2-substitution, while the 3-chloro isomer enables ring fusion.

Application Note A: C2-Functionalization via 2-Chloro-1-methylpiperidin-4-one

Context: The 2-chloro derivative is often generated in situ or used immediately due to the instability of the C-Cl bond adjacent to nitrogen. It allows for the synthesis of 2-aryl or 2-alkyl piperidines, which are valuable for modulating the pKa and lipophilicity of drug candidates.

Protocol 1: Nucleophilic Substitution at C2

Objective: Synthesis of 2-cyano-1-methylpiperidin-4-one (a precursor to amino acids and diamines).

Reagents:

-

2-Chloro-1-methylpiperidin-4-one (freshly prepared or commercial salt)

-

Trimethylsilyl cyanide (TMSCN)

-

Zinc Chloride (ZnCl2) - Catalyst

-

Dichloromethane (DCM) - Anhydrous

Step-by-Step Methodology:

-

Preparation: Dissolve 2-chloro-1-methylpiperidin-4-one (1.0 eq) in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.

-

Activation: Add ZnCl2 (0.1 eq) to the solution. The Lewis acid facilitates the departure of the chloride, generating the transient

-acyliminium-like species. -

Nucleophilic Attack: Dropwise add TMSCN (1.2 eq) over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (the starting chloride is unstable on silica; look for the appearance of the nitrile spot).

-

Workup: Quench with saturated NaHCO3 solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: The

-aminonitrile product is relatively stable and can be purified via flash chromatography (neutral alumina is preferred over silica to prevent hydrolysis).

Mechanistic Insight: The chlorine atom at C2 is a good leaving group because the resulting positive charge is stabilized by the adjacent nitrogen lone pair (iminium resonance).

Application Note B: Fused Heterocycle Synthesis via 3-Chloro-1-methylpiperidin-4-one

Context: This is the standard medicinal chemistry application. If your goal is to make thiazolopiperidines (common in sigma receptor ligands and anticancer screens), you must use the 3-chloro isomer.

Protocol 2: Hantzsch Synthesis of Thiazolo[5,4-c]piperidines

Objective: Synthesis of 2-amino-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.

Reagents:

-

3-Chloro-1-methylpiperidin-4-one hydrochloride (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol (Absolute)[2]

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 3-chloro-1-methylpiperidin-4-one HCl (10 mmol) in absolute ethanol (20 mL).

-

Addition: Add thiourea (11 mmol) in one portion.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. The solution will typically turn clear then precipitate the product salt.

-

Isolation: Cool the reaction to 0°C. Filter the precipitate (the hydrochloride salt of the fused thiazole).

-

Free Basing (Optional): Dissolve the salt in minimal water and neutralize with 10% NaOH to precipitate the free base.

-

Recrystallization: Recrystallize from Ethanol/Water.

Data Summary Table: Comparison of Isomers

| Feature | 2-Chloro-1-methylpiperidin-4-one | 3-Chloro-1-methylpiperidin-4-one |

| CAS | 17228-68-1 | 5570-77-4 (analog) / 13729-77-6 (related) |